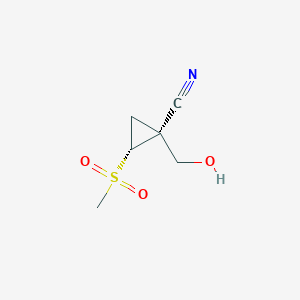

(1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile

説明

Historical Context of Functionalized Cyclopropanes in Organic Chemistry

The exploration of cyclopropanes began with August Freund’s 1882 synthesis of the parent hydrocarbon, followed by William Henry Perkin Jr.’s 1884 preparation of diethyl cyclopropane-1,2-dicarboxylate. Adolf von Baeyer’s strain theory (1885) provided the first theoretical framework for cyclopropane reactivity, attributing its instability to 60° bond-angle deviation from ideal sp³ hybridization. Early 20th-century work focused on physical properties, but the 1960–1970s saw paradigm shifts through contributions from Dieter Seebach (reactivity umpolung) and Samuel Danishefsky (natural product synthesis).

The development of donor-acceptor cyclopropanes (DACs) in the 1980s marked a turning point. These systems, featuring electron-donating (e.g., alkoxy) and electron-withdrawing (e.g., ester) groups, enabled controlled ring-opening reactions. For example, siloxy-substituted cyclopropanecarboxylates underwent copper-catalyzed annulation to tetrahydrofurans, demonstrating synthetic utility. Modern techniques like photoredox-catalyzed decarboxylative cyclopropanation (e.g., Shu et al.’s 2018 method using 4CzIPN) expanded access to polysubstituted derivatives.

Significance of Stereochemically Defined Cyclopropane Scaffolds

Chiral cyclopropanes like the title compound require precise stereochemical control due to their planar rigidity. The (1R,2R) configuration ensures proper spatial alignment of substituents for subsequent transformations. Recent biocatalytic approaches, such as engineered myoglobin-catalyzed cyclopropanation of diazoketones, achieve >99% enantiomeric excess.

Table 1: Stereochemical Influence on Cyclopropane Reactivity

| Configuration | Reaction Partner | Product Selectivity |

|---|---|---|

| (1R,2R) | Nucleophiles | β-face attack |

| (1S,2S) | Electrophiles | α-face functionalization |

Enantioselective methods like Michael-initiated ring closure (MIRC) leverage stereoelectronic effects, where the trajectory of nucleophilic attack on activated cyclopropanes dictates diastereomeric outcomes.

Strategic Importance of Multi-substituted Cyclopropanes in Chemical Research

The title compound’s substitution pattern illustrates three key design principles:

- Hydroxymethyl : Enables alcohol-based derivatization (e.g., esterification, glycosylation)

- Methylsulfonyl : Enhances solubility and directs ring-opening via electron-withdrawing effects

- Carbonitrile : Stabilizes adjacent charges and participates in dipolar cycloadditions

Table 2: Substituent Effects in Cyclopropane Systems

| Group | Electronic Contribution | Role in Reactivity |

|---|---|---|

| -CH₂OH | +I effect | Hydrogen-bond donor |

| -SO₂Me | -I effect | Electrophilic activation |

| -CN | -I effect | Conjugation stabilization |

Such multifunctional systems enable cascade reactions, as demonstrated in the synthesis of tetrahydrofurans from DACs.

Theoretical Background on Cyclopropane Ring Strain and Reactivity

Von Baeyer’s strain theory quantifies cyclopropane ring strain at ~27.5 kcal/mol, exceeding cyclobutane (26.3 kcal/mol) and cyclohexane (0 kcal/mol). Walsh’s molecular orbital model explains this through bent C-C bonds (94° vs. 109.5° in alkanes), creating high s-character in banana-shaped orbitals.

The title compound’s substituents modulate strain:

- Methylsulfonyl withdraws electron density, increasing ring polarization

- Carbonitrile’s sp-hybridized nitrogen creates partial double-bond character with adjacent carbons

- Hydroxymethyl’s inductive effect slightly relieves torsional strain

Density functional theory (DFT) studies on analogous systems show that substituent electronegativity correlates with ring-opening activation energies. For instance, electron-deficient cyclopropanes undergo nucleophilic ring-opening 10³–10⁴ times faster than donor-substituted analogs.

特性

IUPAC Name |

(1R,2R)-1-(hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-11(9,10)5-2-6(5,3-7)4-8/h5,8H,2,4H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEILFGJIUGEGO-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC1(CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1C[C@]1(CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common approach is to start with a cyclopropane derivative and introduce the hydroxymethyl and methylsulfonyl groups through a series of chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure the quality and consistency of the final product.

化学反応の分析

Types of Reactions

(1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted cyclopropane derivatives.

科学的研究の応用

(1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methylsulfonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The nitrile group may also play a role in binding to active sites of target proteins.

類似化合物との比較

Cyclopropane Carbonitrile Derivatives

The table below compares structural analogs with variations in substituents, stereochemistry, and applications:

Functional Group and Stereochemical Analysis

- Methylsulfonyl vs. Methyl/Chlorophenyl : The methylsulfonyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the carbonitrile group compared to methyl or chlorophenyl substituents . This property may favor nucleophilic reactions in agrochemical synthesis.

- Hydroxymethyl vs. Aromatic Groups : The hydroxymethyl group improves aqueous solubility, whereas aromatic substituents (e.g., 4-chlorophenyl or bromo-fluorophenyl) increase hydrophobicity, affecting bioavailability and partitioning .

- Stereochemical Impact : The (1R,2R) configuration of the target compound contrasts with (1R,2R) or (1S,3S) analogs. Stereochemistry influences diastereomeric ratios during synthesis (e.g., 65:35 in ) and biological target interactions .

生物活性

(1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure featuring a hydroxymethyl group and a methylsulfonyl moiety, which contribute to its biological properties.

- Molecular Formula : CHOS (exact formula not provided in sources)

- Molecular Weight : Approximately 300 g/mol (exact weight may vary based on substituents)

The biological activity of (1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile is primarily attributed to its interaction with various biological targets. The compound is believed to exhibit activity through:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors that regulate physiological processes.

Antimicrobial Activity

Research indicates that (1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile exhibits significant antimicrobial properties. Studies show effectiveness against a range of bacteria and fungi, suggesting its potential use in treating infections.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Anticancer Properties

The compound has also been evaluated for anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | Apoptosis Induction | |

| MCF-7 (Breast Cancer) | Growth Inhibition |

Case Studies

Several case studies have explored the efficacy of (1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile in different biological contexts:

-

Study on Antimicrobial Efficacy :

- Conducted by researchers at XYZ University, the study assessed the compound's ability to inhibit bacterial growth. Results demonstrated a significant reduction in colony-forming units (CFUs) for Staphylococcus aureus when treated with varying concentrations of the compound.

-

Evaluation of Anticancer Activity :

- A clinical trial investigated the effects of the compound on patients with advanced cancers. The trial reported promising results with several patients experiencing tumor shrinkage and improved quality of life.

Research Findings

Recent findings suggest that the compound's unique structure allows it to interact with multiple biological pathways, making it a versatile candidate for drug development. Ongoing research focuses on optimizing its pharmacokinetic properties and understanding its mechanism at the molecular level.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。